molecular formula C9H20O2Si B124040 tert-Butyl trimethylsilylacetate CAS No. 41108-81-0

tert-Butyl trimethylsilylacetate

Cat. No.: B124040
CAS No.: 41108-81-0
M. Wt: 188.34 g/mol
InChI Key: HOHBQWITMXOSOW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Properties

IUPAC Name

tert-butyl 2-trimethylsilylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-9(2,3)11-8(10)7-12(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHBQWITMXOSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194054
Record name 1,1-Dimethylethyl trimethylsilylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41108-81-0
Record name 1,1-Dimethylethyl 2-(trimethylsilyl)acetate
Source CAS Common Chemistry
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Record name 1,1-Dimethylethyl trimethylsilylacetate
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Record name 41108-81-0
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Record name 1,1-Dimethylethyl trimethylsilylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethylethyl trimethylsilylacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using tert-Butyl trimethylsilylacetate over its methyl and ethyl ester analogs in organic synthesis?

A1: this compound offers a significant advantage over its methyl and ethyl ester counterparts in its preparation. While the lithium enolates of methyl and ethyl acetate primarily undergo O-silylation under standard conditions, this compound can be efficiently prepared via C-silylation of the lithium enolate of tert-butyl acetate at -78°C in THF, achieving yields of 85-90%. [] This selectivity for C-silylation simplifies the synthesis process and increases the yield of the desired product. []

Q2: How can this compound be used to synthesize α,β-unsaturated esters?

A2: The lithium enolate of this compound reacts readily with aldehydes and ketones to produce α,β-unsaturated esters. [, ] This reaction provides a convenient and efficient method for the synthesis of these valuable compounds.

Q3: What spectroscopic data is available for characterizing this compound?

A3: this compound can be characterized using various spectroscopic techniques. Its key properties include:

  • IR: 1710 cm−1 (characteristic of the carbonyl group) []

Q4: Besides its use in synthesizing α,β-unsaturated esters, what other synthetic applications does this compound have?

A4: this compound displays versatility in organic synthesis. In addition to its reaction with aldehydes and ketones, its lithium enolate can be:

  • Alkylated: Offering a route to substituted esters. []
  • Acylated: Providing access to β-keto esters through reaction with acyl imidazoles. []
  • Reacted with Group 14 halides: Expanding its reactivity profile. []

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